molecular formula C12H16FNO B13530651 2-(5-Fluoro-2-methoxyphenyl)piperidine

2-(5-Fluoro-2-methoxyphenyl)piperidine

Cat. No.: B13530651
M. Wt: 209.26 g/mol
InChI Key: CNFACAFDNFVQKV-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffold in Chemical Biology and Drug Discovery Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most important building blocks in the synthesis of medicinal agents. researchgate.netnih.gov Its prevalence is underscored by its presence in a vast number of natural products, particularly alkaloids, and in more than seventy FDA-approved drugs. enamine.net The structural and chemical properties of the piperidine scaffold make it a highly versatile component in drug design. nih.gov

The significance of the piperidine scaffold can be attributed to several key factors:

Physicochemical Modulation: The piperidine ring is both hydrophilic and lipophilic, allowing for the fine-tuning of a drug candidate's solubility and permeability. Introducing chiral centers or substituents can further alter these properties. thieme-connect.com

Enhanced Biological Activity: The three-dimensional structure of the piperidine ring allows for precise orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. thieme-connect.comthieme-connect.com

Improved Pharmacokinetics: Incorporating a piperidine moiety can favorably alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comthieme-connect.com

Broad Pharmacological Applications: Piperidine derivatives have demonstrated a wide range of biological activities, leading to their use in numerous drug classes, including antipsychotics, antihistamines, analgesics, and anti-cancer agents. researchgate.netijnrd.org

The following table highlights a selection of FDA-approved drugs that contain the piperidine scaffold, demonstrating its therapeutic diversity.

Drug NameTherapeutic ClassYear of FDA Approval
MethylphenidateStimulant1955
HaloperidolAntipsychotic1967
FentanylOpioid Analgesic1968
RisperidoneAntipsychotic1993
DonepezilAlzheimer's Treatment1996

Overview of Arylpiperidines as Research Targets

Arylpiperidines are a subclass of piperidine derivatives where a piperidine ring is attached to an aryl group, such as a phenyl ring. ontosight.ai This structural motif is of significant interest in medicinal chemistry because it is a key pharmacophore in many biologically active compounds. The aryl group provides a site for various substitutions, allowing for the systematic exploration of structure-activity relationships (SAR).

Researchers have extensively studied arylpiperidines for their potential to interact with a wide range of biological targets, particularly within the central nervous system (CNS). ontosight.ai For example, different substitution patterns on the aryl ring can lead to compounds with affinity for serotonin (B10506) receptors, dopamine (B1211576) receptors, and opioid receptors. nih.gov The investigation of arylpiperidines has led to the development of drugs for treating psychiatric disorders, pain, and neurological diseases. ontosight.aiclinmedkaz.org

Rationale for Investigation of 2-(5-Fluoro-2-methoxyphenyl)piperidine and its Derivatives

The specific compound, this compound, and its derivatives are subjects of research due to the unique combination of their structural features. The rationale for their investigation is multifaceted:

Fluorine Substitution: The presence of a fluorine atom can significantly alter a molecule's properties. Fluorine is highly electronegative and can influence a compound's acidity, basicity, and metabolic stability. The carbon-fluorine bond is very strong, which can block metabolic pathways and increase a drug's half-life. mdpi.com Furthermore, fluorine can enhance binding affinity to target proteins through favorable electrostatic interactions. mdpi.com

Methoxy (B1213986) Group: The methoxy group (-OCH3) at the ortho position of the phenyl ring can influence the compound's conformation and electronic properties. It can act as a hydrogen bond acceptor and its presence can impact how the molecule orients itself within a protein binding pocket.

2-Substitution Pattern: The attachment of the substituted phenyl ring at the 2-position of the piperidine ring creates a specific spatial arrangement of the two ring systems. This stereochemistry is a critical factor in determining the molecule's interaction with chiral biological targets like receptors and enzymes.

The combination of these features in this compound provides a scaffold that is ripe for exploration. Researchers hypothesize that derivatives of this compound could exhibit novel pharmacological profiles, potentially leading to the discovery of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. The investigation into this class of molecules is driven by the potential to develop new treatments for a variety of diseases, leveraging the well-established importance of the piperidine scaffold and the strategic introduction of key chemical modifications. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16FNO/c1-15-12-6-5-9(13)8-10(12)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3

InChI Key

CNFACAFDNFVQKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C2CCCCN2

Origin of Product

United States

Synthetic Methodologies for 2 5 Fluoro 2 Methoxyphenyl Piperidine and Analogues

Classic and Modern Approaches to Piperidine (B6355638) Ring Synthesis

The construction of the piperidine ring is a cornerstone of heterocyclic chemistry. A variety of methods have been developed, ranging from traditional cyclization reactions to modern catalytic strategies. These can be broadly categorized into reductive amination, cyclization and annulation reactions, and the hydrogenation of pyridine (B92270) precursors.

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely employed in the synthesis of piperidines. This approach typically involves the reaction of an amine with a dicarbonyl compound, such as a 1,5-dialdehyde or a keto-aldehyde, to form an imine or enamine intermediate, which is then reduced in situ to yield the piperidine ring.

A common strategy involves a double reductive amination of a 1,5-dicarbonyl compound. For the synthesis of 2-arylpiperidines, this would typically involve a precursor like a 5-aryl-1,5-dioxopentane. The reaction proceeds through the formation of a cyclic iminium ion intermediate, which is then reduced to the final piperidine product. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for iminium ions over carbonyl groups.

The general mechanism can be described as a two-step process within a one-pot reaction:

Condensation of an amine (e.g., ammonia (B1221849) or a primary amine) with a 1,5-dicarbonyl compound to form an enamine or imine, which then cyclizes to a cyclic iminium ion.

Reduction of the iminium ion by a hydride reducing agent to furnish the piperidine ring.

This method allows for the direct incorporation of the nitrogen atom into the ring structure and can be adapted for the synthesis of a wide range of substituted piperidines. nih.gov

Cyclization and Annulation Reactions

Intramolecular cyclization reactions provide a robust pathway to the piperidine core by forming a C-N or C-C bond in an acyclic precursor. A common approach is the intramolecular nucleophilic substitution of a leaving group on a carbon chain by an amine. For instance, an N-substituted 5-halopentylamine can undergo intramolecular cyclization to form a piperidine ring.

Another powerful strategy is the intramolecular aza-Michael reaction, where an amine adds to an α,β-unsaturated carbonyl compound within the same molecule. This method is particularly useful for constructing highly functionalized piperidines. nih.gov The diastereoselectivity of such cyclizations can often be controlled by the reaction conditions and the nature of the substituents. nih.gov

Annulation reactions, such as the aza-Diels-Alder reaction, represent a more convergent approach to the piperidine skeleton. This [4+2] cycloaddition reaction between an azadiene and a dienophile can rapidly construct the six-membered ring with multiple stereocenters. While powerful, the synthesis of the requisite azadiene precursors can sometimes be challenging. mdpi.com

More recent developments include radical-mediated amine cyclizations and transition-metal-catalyzed cyclizations, which offer alternative and often milder conditions for piperidine synthesis. For example, the intramolecular hydroamination of alkenes, catalyzed by various transition metals, provides a direct method for forming the piperidine ring from an amino-alkene precursor. nih.gov

Hydrogenation Methods for Pyridine Precursors

The catalytic hydrogenation of substituted pyridines is one of the most direct and atom-economical methods for the synthesis of the corresponding piperidines. This approach is particularly attractive given the wide availability of functionalized pyridine starting materials. The key challenge in the hydrogenation of fluorinated pyridines, such as the precursor to 2-(5-Fluoro-2-methoxyphenyl)piperidine, is to achieve complete reduction of the pyridine ring without causing hydrodefluorination (the cleavage of the C-F bond).

Recent studies have shown that palladium-based catalysts are highly effective for this transformation. A particularly robust system involves the use of palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C) in the presence of a Brønsted acid like hydrochloric acid (HCl). nih.gov The acidic conditions are crucial as they protonate the pyridine nitrogen, which facilitates the hydrogenation and suppresses catalyst poisoning and hydrodefluorination. nih.gov This method has been successfully applied to the synthesis of various fluorinated piperidines, including 5-fluoro-2-phenylpiperidine, with high yields and excellent cis-diastereoselectivity. nih.gov

Other catalysts based on platinum, rhodium, and ruthenium have also been investigated for pyridine hydrogenation. mdpi.com For instance, platinum oxide (PtO₂) has been used for the hydrogenation of various substituted pyridines, including 2-fluoropyridine, typically in acetic acid as a solvent and under hydrogen pressure. mdpi.com The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation.

Catalyst SystemSubstrate TypeKey Features
Pd(OH)₂/C, HClFluorinated PyridinesHigh yields, robust, suppresses hydrodefluorination, cis-selective. nih.gov
PtO₂Substituted PyridinesEffective under acidic conditions and hydrogen pressure. mdpi.com
Rhodium-based catalystsPyridinium (B92312) SaltsUsed for asymmetric hydrogenation.
Ruthenium-based catalystsSubstituted PyridinesOften requires high temperatures and pressures.

Stereoselective Synthesis of this compound

The 2-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of such chiral molecules is often dependent on their stereochemistry, making the development of stereoselective synthetic methods crucial.

Diastereoselective Approaches

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. In the context of 2-substituted piperidines, this often refers to the cis or trans relationship between the substituent at the 2-position and another substituent on the piperidine ring.

As mentioned previously, the hydrogenation of 2-arylpyridines over heterogeneous catalysts like palladium on carbon often proceeds with high cis-diastereoselectivity. nih.gov This is attributed to the pyridine ring adsorbing onto the catalyst surface from its less hindered face, leading to the delivery of hydrogen atoms from the same side. This methodology has been shown to produce all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. osti.gov

Cyclization reactions can also be designed to be highly diastereoselective. For example, a modular [5+1] cyclization approach involving a reductive amination followed by an intramolecular aza-Michael reaction has been shown to be predictably diastereoselective. The stereochemical outcome (cis or trans) can be controlled by the nature of the carbonyl electrophile (aldehyde or ketone). nih.gov

Enantioselective Synthesis

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is typically achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

A prominent strategy for the enantioselective synthesis of 2-arylpiperidines is the asymmetric hydrogenation of the corresponding pyridine precursors. This can be achieved through the hydrogenation of pyridinium salts using chiral iridium-based catalysts. rsc.org The pyridine is first activated by N-alkylation to form a pyridinium salt, which is then hydrogenated in the presence of a chiral phosphine (B1218219) ligand, such as (R)-SynPhos, to yield the chiral piperidine with high enantioselectivity. rsc.org

Another approach involves the use of a chiral auxiliary. For instance, a chiral oxazolidine (B1195125) can be attached to the pyridine ring. Diastereoselective hydrogenation of this modified pyridine, followed by cleavage of the auxiliary, can yield the enantioenriched piperidine. This strategy has been successfully applied to the synthesis of fluorinated piperidines. nih.gov

The table below summarizes some of the catalysts and ligands used in the asymmetric hydrogenation of pyridinium salts to afford chiral piperidines.

Catalyst PrecursorChiral LigandSubstrate TypeEnantioselectivity (ee)
[{Ir(cod)Cl}₂](R)-SynPhos2-Arylpyridinium saltsHigh
[{Ir(cod)Cl}₂](R)-SegPhos2-Arylpyridinium saltsHigh
Rh-JosiPhosN-benzylated 3-substituted pyridinium saltsup to 90%

Introduction of Fluoro and Methoxy (B1213986) Moieties

The creation of the signature 5-fluoro-2-methoxyphenyl group is a critical aspect of the synthesis. This process requires controlled, regioselective methods to ensure the correct placement of both the fluorine atom and the methoxy group on the aromatic ring.

The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods, broadly categorized as electrophilic and nucleophilic fluorination. numberanalytics.comnumberanalytics.com The choice of strategy often depends on the available starting materials and the desired regioselectivity.

Electrophilic Fluorination : This approach uses reagents that act as a source of an electrophilic fluorine atom ("F+"). alfa-chemistry.comwikipedia.org For a precursor molecule containing a methoxy group, which is an ortho-, para-directing group, electrophilic fluorination would preferentially add the fluorine atom at positions ortho or para to the methoxy group. To achieve the desired 5-fluoro-2-methoxy substitution pattern, one might start with a 2-methoxyphenyl precursor and introduce the fluorine at the para position. Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. numberanalytics.comalfa-chemistry.comwikipedia.org

Nucleophilic Aromatic Substitution (SNAr) : This method involves the displacement of a good leaving group (such as a nitro or halide group) on an activated aromatic ring by a nucleophilic fluoride (B91410) source, like potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.comnumberanalytics.com For instance, a precursor with a leaving group at the 5-position and activating groups (like a nitro group) elsewhere on the ring could be treated with a fluoride salt to install the fluorine atom.

The table below summarizes common reagents used in these fluorination strategies.

Fluorination StrategyReagent ClassExample Reagents
Electrophilic N-F ReagentsSelectfluor®, N-Fluorobenzenesulfonimide (NFSI)
Nucleophilic Fluoride SaltsPotassium Fluoride (KF), Cesium Fluoride (CsF)

The methoxy group, which forms an anisole (B1667542) structure with the phenyl ring, is typically introduced by the O-methylation of a corresponding phenol (B47542) (a hydroxy-substituted benzene). thieme-connect.comresearchgate.net This is a crucial step in forming the 2-methoxy portion of the target compound.

A common and traditional method for this transformation is the Williamson ether synthesis, which involves treating the sodium salt of a phenol with a methylating agent. However, classic methylating agents such as dimethyl sulfate (B86663) and methyl iodide are highly toxic. thieme-connect.com

More modern and environmentally benign methods utilize dimethyl carbonate (DMC) as a green methylating agent. thieme-connect.comscilit.com The reaction of a phenol with DMC, often in the presence of a base like potassium carbonate or cesium carbonate, can produce the desired aryl methyl ether (anisole) in high yields. thieme-connect.comacs.org For the synthesis of this compound, this would typically involve the methylation of a 5-fluorophenol precursor.

Key O-methylation reagents are compared in the following table.

Methylating AgentKey Characteristics
Dimethyl Sulfate (DMS) Traditional, highly effective, but toxic.
Methyl Iodide (MeI) Traditional, effective, but toxic.
Dimethyl Carbonate (DMC) "Green" reagent, less toxic, effective with a base. thieme-connect.com

Synthetic Exploration of Structural Analogues and Derivatives

The core structure of this compound can be systematically modified to explore structure-activity relationships and develop new chemical entities for research and therapeutic applications. These modifications can be made to the phenyl ring, the piperidine ring, or by introducing labels for imaging studies.

Further functionalization of the phenyl ring allows for the synthesis of a wide array of analogues. Substituents can be added or existing ones can be altered to modulate the compound's properties. For example, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to attach new aryl or alkyl groups. acs.org Other modifications could involve altering the electronic properties of the ring by introducing electron-withdrawing or electron-donating groups.

The piperidine ring offers multiple sites for modification, including the nitrogen atom and the carbon atoms of the ring.

N-Substitutions : The secondary amine of the piperidine ring is a common site for functionalization.

N-Alkylation : This can be achieved by reacting the piperidine with an alkyl halide in the presence of a base. researchgate.net

N-Arylation : The introduction of an aryl group on the nitrogen can be accomplished through methods like the Buchwald-Hartwig amination or Ullmann-Goldberg C-N coupling reactions, which are versatile for forming carbon-nitrogen bonds. nih.gov Nickel-catalyzed amination has also been shown to be effective for the N-arylation of piperazines, a related class of heterocycles. researchgate.net

Reductive Amination : This reaction involves treating the piperidine with an aldehyde or ketone in the presence of a reducing agent to form N-alkyl or N-benzyl derivatives.

C-Substitutions : Modifying the carbon skeleton of the piperidine ring is more complex but allows for the creation of highly substituted analogues. ajchem-a.com This can be achieved by starting with a substituted pyridine precursor and then reducing the ring to a piperidine. For instance, the regio- and stereoselective addition of Grignard reagents to pyridine-N-oxides can yield C2-alkylated intermediates, which can then be reduced to the corresponding substituted piperidines. nih.gov

Modification SiteReaction TypePurpose
Piperidine Nitrogen N-AlkylationIntroduce alkyl chains.
N-ArylationAttach aromatic rings.
Reductive AminationForm various N-substituted derivatives.
Piperidine Carbon From substituted pyridinesCreate stereochemically complex piperidine cores. nih.gov

Radiolabeled analogues are invaluable tools in biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov The phenylpiperidine scaffold is a common feature in many PET radioligands designed to image receptors in the central nervous system. researchgate.net

For PET imaging, analogues are often labeled with the short-lived positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]). The synthesis of these radiotracers typically involves introducing [¹⁸F]fluoride via nucleophilic substitution onto a precursor molecule that has a suitable leaving group (e.g., a tosylate, mesylate, or nitro group). researchgate.net For example, an analogue of this compound could be designed with a precursor group on an N-alkyl chain, which is then displaced by [¹⁸F]fluoride in the final step of the synthesis. nih.gov The development of such radioligands allows for the non-invasive study of biological targets in living subjects. nih.gov However, a significant challenge in developing these probes is managing in vivo defluorination, where the radioisotope is cleaved from the molecule, which can be addressed by strategies like deuterium (B1214612) substitution. nih.gov

Spectroscopic and Structural Characterization Techniques in Research

Advanced Spectroscopic Methods for Structure Elucidation

Spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce the arrangement of atoms and functional groups. For a compound like 2-(5-Fluoro-2-methoxyphenyl)piperidine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of magnetically active nuclei such as ¹H (proton), ¹³C, and ¹⁹F.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons on the piperidine (B6355638) ring and the aromatic ring. The methoxy (B1213986) group (-OCH₃) would typically appear as a sharp singlet. The aromatic protons would show a complex splitting pattern due to coupling with each other and with the fluorine atom. The protons on the piperidine ring would also display complex multiplets.

¹³C NMR: This technique probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional group and electronic environment. The spectrum of this compound would show signals for the six carbons of the phenyl ring, the five carbons of the piperidine ring, and the single carbon of the methoxy group. The carbon atoms bonded to fluorine or oxygen would be significantly shifted downfield.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. nih.govhuji.ac.il The fluorine-19 nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong signals and a wide range of chemical shifts that are very sensitive to the local electronic environment. nih.govnih.gov This makes ¹⁹F NMR an excellent tool for confirming the presence and position of the fluorine substituent on the aromatic ring. The spectrum would likely show a single multiplet, with its chemical shift and coupling pattern providing confirmation of its position relative to the methoxy and piperidine groups.

Table 1: Predicted NMR Chemical Shift Ranges for this compound
NucleusFunctional GroupPredicted Chemical Shift (δ) ppmMultiplicity
¹H Aromatic (Ar-H)6.8 - 7.5Multiplet (m)
Piperidine (CH attached to Ar)3.5 - 4.5Multiplet (m)
Methoxy (O-CH₃)3.8 - 4.0Singlet (s)
Piperidine (N-H)1.5 - 3.0 (broad)Broad Singlet (br s)
Piperidine (-CH₂-)1.4 - 2.2Multiplets (m)
¹³C Aromatic (C-O)150 - 160Doublet (d, due to C-F coupling)
Aromatic (C-F)155 - 165Doublet (d, high J value)
Aromatic (C-H, C-C)110 - 140Multiple signals
Piperidine (CH attached to Ar)55 - 65Singlet (s)
Piperidine (-CH₂-)20 - 50Multiple signals
Methoxy (O-CH₃)55 - 60Singlet (s)
¹⁹F Aromatic (Ar-F)-110 to -125Multiplet (m)

Note: These are predicted values based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound, with a molecular formula of C₁₂H₁₆FNO, the exact mass is 209.1216 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the molecular weight with very high precision. In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z ≈ 209. The fragmentation pattern would likely involve characteristic losses. For instance, cleavage of the bond between the phenyl and piperidine rings could generate fragment ions corresponding to the fluoromethoxyphenyl moiety or the piperidine ring, providing further structural confirmation.

Table 2: Expected Mass Spectrometry Data for this compound
m/z (Predicted)Ion IdentityDescription
209[C₁₂H₁₆FNO]⁺Molecular Ion ([M]⁺)
210[C₁₂H₁₇FNO]⁺Protonated Molecule ([M+H]⁺) in ESI/APCI
125[C₇H₆FO]⁺Fragment from cleavage, fluoromethoxyphenyl cation
84[C₅H₁₀N]⁺Fragment from cleavage, piperidinyl cation

Note: Fragmentation is complex and other ions would be present. These represent plausible major fragments.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is fundamental for separating components of a mixture and assessing the purity of a compound. For non-volatile compounds like this compound, High-Performance Liquid Chromatography is the primary method, while Gas Chromatography may also be applicable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds and research chemicals. nih.gov A validated reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from starting materials, byproducts, and degradation products. ptfarm.plnih.gov

For this compound, a typical RP-HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks. A pure sample should exhibit a single, sharp, and symmetrical peak. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for both purity assessment and identification. proquest.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.

This technique is particularly useful for identifying volatile impurities. nih.gov For this compound, the retention time from the GC provides a measure of its identity under specific conditions, while the accompanying mass spectrum serves as a fingerprint, confirming its structure through the molecular ion and fragmentation pattern. proquest.comnih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR and MS can define the connectivity of a molecule, X-ray crystallography provides an unambiguous determination of its three-dimensional structure in the solid state. This technique is the definitive method for establishing the absolute stereochemistry of chiral centers and observing the preferred conformation of the molecule.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsional angles. It would confirm the substitution pattern on the aromatic ring and definitively show the conformation of the piperidine ring, which is expected to adopt a chair conformation. nih.gov Furthermore, as the compound contains a stereocenter at the C2 position of the piperidine ring, crystallographic analysis of a single enantiomer (often as a salt with a chiral counter-ion) can determine its absolute configuration (R or S).

In Vitro Biological Activity and Mechanistic Research

Investigation of Receptor Binding Affinities and Ligand Efficacy

The initial characterization of a compound's biological activity often involves assessing its binding affinity and functional effect at various receptors. For 2-(5-Fluoro-2-methoxyphenyl)piperidine, research has centered on its interactions with receptors implicated in neuropsychiatric conditions.

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT2A, 5-HT1A)

The serotonin system, with its numerous receptor subtypes, is a primary target for many neurologically active compounds. Studies on derivatives related to this compound have shown that modifications to the phenyl and piperidine (B6355638) rings can significantly influence affinity and efficacy at serotonin receptors. For instance, the class of 2,5-dimethoxyphenylpiperidines has been identified as a novel class of selective 5-HT2A receptor agonists. acs.org While specific binding constants (Kᵢ) and efficacy values (EC₅₀) for this compound at the 5-HT2A and 5-HT1A receptors are not detailed in the available literature, the broader class of (2-methoxyphenyl)piperazine derivatives is known to produce high-affinity ligands for the 5-HT1A receptor, often with Kᵢ values in the low nanomolar range. mdpi.comnih.gov This suggests that the methoxyphenylpiperidine scaffold is a key pharmacophore for serotonin receptor interaction.

N-methyl-D-aspartate (NMDA) Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory function. At present, there is no publicly available research data detailing the direct modulatory effects or binding affinity of this compound on NMDA receptor subunits.

Cholinesterase Enzyme Inhibition Studies

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) and are significant targets in the study of neurodegenerative disorders. nih.gov Rational drug design has led to the development of N-benzyl-piperidine derivatives as potent dual inhibitors of both AChE and BuChE. nih.gov One such derivative, compound 4a from a specific study, demonstrated significant inhibitory activity with IC₅₀ values of 2.08 µM for AChE and 7.41 µM for BuChE. nih.gov However, specific IC₅₀ values for this compound against these enzymes have not been reported in the reviewed literature.

Table 1: Cholinesterase Inhibition Data for a Representative N-benzyl-piperidine Derivative

Compound Target Enzyme IC₅₀ (µM)
4a (N-benzyl-piperidine derivative) Acetylcholinesterase (AChE) 2.08 nih.gov
4a (N-benzyl-piperidine derivative) Butyrylcholinesterase (BuChE) 7.41 nih.gov

Note: This data is for a related compound and not this compound.

Enzyme Target Engagement and Inhibition Kinetics

Beyond receptor interactions, the inhibitory activity of a compound against various enzymes provides insight into its potential metabolic effects and therapeutic applications.

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters. nih.gov Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. nih.govmdpi.com Studies on structurally related pyridazinobenzylpiperidine derivatives have identified potent and selective MAO-B inhibitors. nih.gov For example, a compound designated S5 in one study showed potent MAO-B inhibition with an IC₅₀ of 0.203 µM and a Kᵢ value of 0.155 µM, exhibiting competitive and reversible inhibition. nih.gov The natural piperidine alkaloid, piperine, has also been shown to inhibit both MAO-A and MAO-B with IC₅₀ values of 20.9 µM and 7.0 µM, respectively. nih.gov Specific kinetic data for this compound against MAO-A or MAO-B is not currently available.

Table 2: MAO Inhibition Data for Structurally Related Piperidine Compounds

Compound Target Enzyme IC₅₀ (µM) Kᵢ (µM) Type of Inhibition
S5 (pyridazinobenzylpiperidine) MAO-B 0.203 nih.gov 0.155 nih.gov Competitive, Reversible nih.gov
S5 (pyridazinobenzylpiperidine) MAO-A 3.857 nih.gov - -
Piperine MAO-A 20.9 nih.gov 19.0 nih.gov Competitive nih.gov
Piperine MAO-B 7.0 nih.gov 3.19 nih.gov Competitive nih.gov

Note: This data is for related compounds and not this compound.

Other Relevant Enzyme Systems (e.g., ALK, ROS1 kinases, acid ceramidase)

Research into novel therapeutic targets has expanded to include various kinase and hydrolase enzymes. Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when rearranged, can act as oncogenic drivers in certain cancers. nih.govnih.gov Several ALK/ROS1 inhibitors have been developed, though none of the publicly available studies list this compound among the compounds tested. nih.gov

Acid ceramidase (ASAH1) is another enzyme of interest, particularly in cancer research, as its inhibition can increase levels of the pro-apoptotic lipid ceramide. nih.govnih.gov Pharmacological inhibition of ASAH1 has been shown to prevent the formation of progeny from therapy-induced giant cancer cells. nih.gov However, the inhibitory activity of this compound against acid ceramidase or other relevant enzyme systems has not been documented in the scientific literature reviewed for this article.

Despite a comprehensive search for scientific literature, no specific in vitro biological activity data for the chemical compound This compound could be located. The search included targeted queries for its potential receptor antagonism or agonism, effects on signaling pathways, cytotoxic or anti-parasitic properties, as well as any antimicrobial or antioxidant activity.

The performed searches yielded information on related but structurally distinct compounds, such as other piperidine derivatives, molecules containing a 2-methoxyphenyl group, or various fluorinated compounds. For instance, studies were found detailing the cytotoxic effects of certain benzoxazoles and the antioxidant properties of some 2-methoxyphenol derivatives. Additionally, the antimicrobial and antioxidant activities of a range of other piperidine-containing molecules have been documented.

However, none of the retrieved scientific papers or research articles provided specific experimental data for this compound itself. Therefore, it is not possible to provide an article focusing solely on the in vitro biological activity of this specific compound as per the requested detailed outline. The available scientific literature does not appear to contain studies on its cellular and molecular mechanisms or its general in vitro biological assessments.

General In Vitro Biological Assessments

Cytotoxicity in Defined Cell Lines

Extensive searches of publicly available scientific literature and research databases did not yield any specific studies detailing the in vitro cytotoxic activity of the chemical compound this compound in defined cell lines.

While the piperidine scaffold is a common motif in many biologically active compounds, and numerous derivatives have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, no data was found for this particular substituted piperidine. Research in this area is ongoing, and the cytotoxic profile of this compound may be a subject of future investigations.

Therefore, no data tables or detailed research findings on the cytotoxicity of this specific compound can be provided at this time.

Structure Activity Relationship Sar Studies and Rational Design

Impact of Fluoro Substitution on Biological Activity and Binding

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. nih.govsci-hub.box The fluorine atom's small size and high electronegativity can significantly alter a molecule's electronic distribution, pKa, metabolic stability, and binding interactions without causing a large steric perturbation. nih.govmdpi.com

The effect of fluorine substitution on the basicity of nearby functional groups, such as the piperidine (B6355638) nitrogen, is a key consideration. The strongly electron-withdrawing nature of fluorine can lower the pKa of the amine, with the effect being additive and dependent on its proximity to the basic center. sci-hub.boxnih.gov This modulation of basicity can, in turn, affect the compound's solubility and how it interacts with receptor binding sites. nih.gov

Table 1: Effects of Fluorine Substitution on Physicochemical Properties This table summarizes general trends observed when fluorine is introduced into molecular scaffolds similar to the subject compound.

Property Effect of Fluorination Rationale
Basicity (pKa) Generally decreases The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, reducing the electron density on the nitrogen atom. sci-hub.box
Lipophilicity (logP) Can increase or decrease The effect is complex; it depends on the molecular environment and the degree of fluorination. It can mask polar groups or introduce new interactions. nih.gov
Metabolic Stability Often increases The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes like Cytochrome P450, blocking sites of metabolism. mdpi.com
Binding Affinity Variable Can be enhanced through new hydrogen bonds or favorable electrostatic interactions, but can also be decreased by unfavorable electronic changes. nih.govbiorxiv.org

Role of Methoxy (B1213986) Group in Ligand-Receptor Interactions

The methoxy group (-OCH3) is a common substituent in medicinal chemistry, capable of influencing a compound's properties in multiple ways. nih.gov It can act as a hydrogen bond acceptor via its oxygen atom and its methyl group can engage in van der Waals interactions. unina.itresearchgate.net The presence and position of the methoxy group on the phenyl ring are critical for defining the ligand's interaction with the receptor.

Studies on related (methoxyphenyl)piperazine and 2,5-dimethoxyphenylpiperidine derivatives have shown that the methoxy group is a key determinant of activity and selectivity. acs.orgnih.govnih.gov Depending on its position, it can serve as a conformational anchor, restricting the rotation of the phenyl ring and orienting the molecule optimally within the binding pocket. This conformational control is crucial for achieving high-affinity binding. nih.gov

The methoxy group also significantly impacts a molecule's physicochemical properties. It can increase lipophilicity and, in some cases, improve metabolic stability. By occupying a specific pocket in the receptor, a methoxy group can shield adjacent parts of the molecule from metabolic enzymes. nih.gov

Table 2: Functions of the Methoxy Group in Drug-Receptor Interactions This table outlines the diverse roles the methoxy substituent can play in modulating the activity and properties of a drug molecule.

Role Description Consequence for Biological Activity
Hydrogen Bond Acceptor The lone pairs on the oxygen atom can accept a hydrogen bond from a donor group on the receptor. Enhances binding affinity and specificity. researchgate.net
Steric Influence The physical size of the group can dictate the orientation of the ligand in the binding site. Provides conformational rigidity and can lead to higher selectivity. nih.gov
Hydrophobic Interactions The methyl portion of the group can engage in van der Waals or hydrophobic interactions. Contributes to the overall binding energy. unina.it
Electronic Effects Acts as an electron-donating group to the aromatic ring through resonance. Modulates the electronic character of the phenyl ring, influencing interactions like pi-stacking.
Metabolic Blocker Can physically block a site on the molecule that would otherwise be susceptible to metabolism. Increases the half-life and bioavailability of the compound. nih.gov

Stereochemical Influence on Activity and Selectivity

Many biologically active molecules are chiral, and their different stereoisomers often exhibit significantly different pharmacological activities. The 2-substituted piperidine scaffold creates a chiral center, meaning the compound can exist as two enantiomers (R and S). It is common for the desired biological activity to reside primarily in one enantiomer, known as the eutomer, while the other, the distomer, is significantly less active or inactive. acs.org

For 2,5-dimethoxyphenylpiperidines, a class of compounds structurally related to the subject of this article, agonist potency at the 5-HT2A receptor was found to be highly dependent on stereochemistry. acs.orgnih.gov The eutomers across a series of analogs consistently showed higher potency and efficacy compared to their corresponding distomers. This highlights that the specific three-dimensional arrangement of the phenyl and piperidine rings is critical for a precise fit into the receptor's binding site.

Furthermore, the introduction of substituents, such as fluorine, can induce specific stereoelectronic effects, like the gauche effect, which influences the conformational preference of the piperidine ring (e.g., favoring an axial or equatorial position for the phenyl group). beilstein-journals.org This conformational control can further enhance the selectivity and activity of the desired stereoisomer.

Table 3: Stereoselectivity in 2,5-Dimethoxyphenylpiperidine Analogs at the 5-HT2A Receptor Data from a study on structurally related compounds demonstrating the typical difference in activity between enantiomers (eutomer vs. distomer). EC50 values represent the concentration for 50% of maximal response.

Compound (4-Substituent) Isomer 5-HT2A EC50 (nM) 5-HT2A Rmax (% of 5-HT)
Iodo (LPH-5) Eutomer 11 92%
Distomer w.a.* n.d.**
Methyl Eutomer 100 83%
Distomer w.a.* n.d.**
Ethyl Eutomer 41 82%
Distomer w.a.* n.d.**

\w.a.: weak agonist activity, only elicited responses at micromolar concentrations.* \*n.d.: not determinable.*

Exploration of Substituents on the Piperidine Ring

Modifications to the piperidine ring, particularly at the nitrogen atom, are a common strategy for exploring SAR. These substitutions can influence the molecule's interaction with the target receptor and alter its physicochemical properties, such as solubility and cell permeability.

Systematic exploration of N-alkylation in the 2,5-dimethoxyphenylpiperidine series revealed that the nature of the substituent is a key determinant of agonist activity. acs.orgnih.gov For example, comparing N-methyl, N-ethyl, and N-isopropyl analogs showed variations in potency at the 5-HT2A receptor. This suggests that the size and nature of the N-substituent are important for optimizing receptor engagement. Other common modifications at the piperidine nitrogen include acylation and sulfonylation, which introduce amide or sulfonamide groups, respectively, providing distinct exit vectors for further chemical exploration. whiterose.ac.uk

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), can be used to model and visualize the impact of these substitutions. Such models suggest that both steric and electrostatic interactions play important roles in the binding of substituents on the piperidine ring. nih.gov

Table 4: SAR of N-Substituents in 4-Iodo-2,5-dimethoxyphenylpiperidine Analogs This interactive table shows how modifying the substituent on the piperidine nitrogen affects agonist potency at the 5-HT2A receptor.

N-Substituent 5-HT2A EC50 (nM) 5-HT2A Rmax (% of 5-HT)
-H 11 92%
-Methyl 160 45%
-Ethyl 120 25%

Linker Modifications and their Effect on Target Engagement

In many drug design strategies, the core pharmacophore, such as the (fluoromethoxyphenyl)piperidine moiety, is connected via a linker to another functional group or a second pharmacophore. The composition, length, and rigidity of this linker are crucial determinants of biological activity. nih.gov

Elongating an alkyl linker tethering a piperazine (B1678402) (a related heterocyclic amine) to a methoxyphenyl group has been shown to improve selectivity for certain targets by reducing affinity for others. nih.gov The optimal linker length is target-dependent; for some 5-HT1A receptor ligands, a four-carbon chain was found to be optimal. nih.gov

In the context of Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target-binding warhead to an E3 ligase ligand, the linker's nature is critical for the formation of a productive ternary complex. nih.gov Incorporating a piperazine or piperidine ring into the linker can increase its rigidity and, by introducing a basic nitrogen, improve aqueous solubility. nih.govrsc.org However, the pKa of this nitrogen is highly sensitive to nearby chemical groups, and a poorly designed linker can negate the intended solubility benefits. rsc.org These principles of linker design are directly applicable to modifying derivatives of 2-(5-Fluoro-2-methoxyphenyl)piperidine to tune their target engagement and pharmacokinetic profile.

Pharmacophore Modeling and Ligand-Based Drug Design

When the three-dimensional structure of a biological target is unknown, ligand-based drug design provides a powerful alternative for discovering new active compounds. nih.gov This approach relies on analyzing a set of known active molecules to create a pharmacophore model—an abstract representation of the key steric and electronic features required for biological activity. researchgate.net

A pharmacophore model for a series of this compound analogs would typically consist of several key features:

An aromatic ring feature: Representing the fluoro-methoxyphenyl group.

A hydrogen bond acceptor: Corresponding to the methoxy oxygen and/or the fluorine atom.

A positive ionizable feature: Representing the protonated piperidine nitrogen at physiological pH.

Hydrophobic features: Corresponding to the aromatic ring and parts of the piperidine scaffold.

Once validated, this pharmacophore model serves as a 3D query to screen large virtual databases of chemical compounds. mdpi.combiointerfaceresearch.com Molecules from the database that match the pharmacophore's features are identified as "hits" and can then be prioritized for biological testing. This approach is efficient for identifying novel chemical scaffolds that retain the necessary interactions for activity while possessing different core structures. nih.gov

Table 5: Common Features in a Ligand-Based Pharmacophore Model This table describes the essential molecular features that define a pharmacophore and their role in ligand-receptor binding.

Pharmacophoric Feature Description Example in Subject Compound
Hydrogen Bond Acceptor (HBA) An atom or group with a lone pair of electrons that can accept a hydrogen bond. Oxygen of the methoxy group; Fluorine atom.
Hydrogen Bond Donor (HBD) A group with an electropositive hydrogen atom that can be donated in a hydrogen bond. The N-H group of the secondary piperidine amine.
Hydrophobic (HY) A non-polar region of the molecule that can interact with hydrophobic pockets in the receptor. The phenyl ring and the aliphatic carbons of the piperidine ring.
Aromatic Ring (AR) A planar, cyclic, conjugated system that can engage in pi-stacking interactions. The 5-fluoro-2-methoxyphenyl ring.
Positive Ionizable (PI) A group, typically an amine, that is protonated and positively charged at physiological pH. The piperidine nitrogen.

Computational Chemistry and Cheminformatics in Compound Research

Quantum Chemical Calculations

No specific studies utilizing Density Functional Theory to analyze the electronic structure of 2-(5-Fluoro-2-methoxyphenyl)piperidine were found. Such an analysis would typically involve calculating the distribution of electron density, mapping the molecular electrostatic potential (MEP), and determining the energies and shapes of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

There is no available research predicting the reactivity and stability parameters of this compound through quantum chemical calculations. A study in this area would report on global reactivity descriptors such as chemical hardness, softness, electronegativity, and the HOMO-LUMO energy gap, which provides insight into the compound's kinetic stability.

Molecular Docking and Dynamics Simulations

No molecular docking studies detailing the ligand-protein interaction profile of this compound with any specific biological target have been published. A typical profile would identify key amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) within a protein's binding site.

Information on the predicted binding modes of this compound to any target receptors or enzymes is not available. Such predictions are crucial for understanding the compound's mechanism of action and for structure-based drug design, but require specific docking simulations to be performed and published.

ADMET Prediction In Silico Studies

No in silico studies predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound were found. A computational ADMET profile would typically present data on parameters like gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and various toxicity endpoints (e.g., mutagenicity, carcinogenicity).

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying variations in structural features (descriptors) and correlating them with changes in a measured biological endpoint, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding drug discovery efforts and optimizing lead compounds. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

For a compound like this compound and its analogues, a QSAR study would involve three main components:

Dataset : A collection of structurally related compounds with experimentally determined biological activities (e.g., receptor binding affinity, enzyme inhibition constant).

Molecular Descriptors : Numerical values that characterize specific properties of the molecules, such as their size, shape, electronic properties, and hydrophobicity.

Statistical Model : A mathematical equation that links the descriptors to the biological activity.

The development of a robust QSAR model allows researchers to prioritize the synthesis of compounds with the highest predicted activity, saving time and resources.

Detailed Research Findings

While no specific QSAR studies have been published for this compound itself, extensive research on related piperidine (B6355638) derivatives provides a clear framework for how such an analysis would be conducted. nih.govtandfonline.commdpi.com QSAR models for piperidine-containing compounds have been successfully developed for various biological targets, including enzymes and G-protein coupled receptors (GPCRs). tandfonline.comnih.gov

A typical QSAR study on a series of analogues derived from this compound would begin with the synthesis and biological evaluation of a set of compounds. Variations would be introduced at different positions, for example, by changing substituents on the phenyl ring or modifying the piperidine ring.

Molecular Descriptor Calculation: Once biological data is obtained, a wide range of molecular descriptors would be calculated for each compound. These descriptors are critical as they encode the structural information that will be used to build the model. They generally fall into several categories:

Topological (2D) Descriptors : These describe the connectivity of atoms in a molecule and include parameters like molecular weight, atom counts, and connectivity indices. nih.govhufocw.org

Geometrical (3D) Descriptors : These relate to the three-dimensional shape of the molecule, such as molecular surface area and volume. tandfonline.com

Electronic Descriptors : These quantify the electronic properties of the molecule, including dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

Physicochemical Descriptors : These include properties like the logarithm of the partition coefficient (logP), which measures hydrophobicity, and Topological Polar Surface Area (TPSA), which relates to a molecule's ability to cross biological membranes.

For a series of this compound analogues, key descriptors would likely capture the effects of the fluoro and methoxy (B1213986) groups on the electronic distribution of the phenyl ring, as well as the steric and conformational properties of the piperidine moiety.

Model Development and Validation: With the dataset of compounds, their activities, and their calculated descriptors, a statistical method is used to generate the QSAR model. A common technique is Multiple Linear Regression (MLR), which creates a linear equation relating the most influential descriptors to activity. tandfonline.comderpharmachemica.com More advanced machine learning methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are also frequently employed, particularly for complex, non-linear relationships. nih.govresearchgate.net

A crucial step in QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. derpharmachemica.comnih.gov This involves:

Internal Validation : Techniques like leave-one-out cross-validation (q²) are used to test the model's internal consistency. researchgate.net

External Validation : The model is used to predict the activity of a separate "test set" of compounds that were not used in its creation. The predictive power is often assessed by the predicted correlation coefficient (r²_pred). researchgate.net

A statistically significant QSAR model for analogues of this compound would provide quantitative insights into the structural requirements for biological activity. For instance, the model might reveal that increasing the electrostatic potential in a specific region of the molecule enhances activity, while steric bulk in another area is detrimental.

Illustrative Data Tables

The following tables are hypothetical examples of what a QSAR dataset and a resulting model for a series of this compound analogues might look like.

Table 1: Hypothetical Dataset of this compound Analogues and Their Properties

This table shows a set of compounds with structural variations (R1, R2) and their experimentally measured biological activity (pIC50), which is the negative logarithm of the half-maximal inhibitory concentration. A higher pIC50 value indicates greater potency.

Table 2: Selected Molecular Descriptors for QSAR Modeling

This table presents calculated molecular descriptors for the hypothetical compounds. These numerical values quantify various physicochemical properties of the molecules.

Table 3: Example of a Resulting QSAR Model Equation

This table shows a hypothetical MLR-based QSAR equation. The equation provides a mathematical model to predict the biological activity (pIC50) based on the values of the most significant descriptors. The statistical parameters indicate the model's quality.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

The efficient and stereoselective synthesis of substituted piperidines is a critical task in modern organic chemistry. nih.gov Future research on 2-(5-Fluoro-2-methoxyphenyl)piperidine would benefit significantly from the development of more advanced synthetic strategies that offer high yields, scalability, and precise control over stereochemistry.

Key areas for future synthetic development include:

Asymmetric Catalysis: While classical methods for piperidine (B6355638) synthesis exist, modern asymmetric catalysis offers a more direct route to enantiomerically pure compounds. Future efforts could focus on the asymmetric hydrogenation of the corresponding pyridine (B92270) precursor using chiral catalysts, such as those based on iridium or rhodium. nih.govnih.gov For instance, iridium(I) complexes with P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, a method that could be adapted for the synthesis of chiral this compound. nih.gov

Kinetic Resolution: For racemic mixtures of 2-arylpiperidines, kinetic resolution presents a viable strategy for separating enantiomers. Techniques involving chiral bases, such as n-BuLi paired with (-)-sparteine, have been shown to selectively deprotonate one enantiomer of a 2-arylpiperidine, allowing for the separation and subsequent functionalization of the desired stereoisomer. nih.govacs.org Applying this methodology could provide access to enantiopure forms of this compound for stereospecific biological evaluation.

Modular and Efficient Approaches: Recently developed methods that combine biocatalytic C-H oxidation with radical cross-coupling could revolutionize the synthesis of complex piperidines. sciencedaily.com This two-step process allows for the late-stage functionalization of the piperidine ring, offering a modular and cost-effective way to build molecular complexity. sciencedaily.com Such an approach could streamline the synthesis of derivatives of this compound, reducing the number of steps required compared to traditional linear syntheses. sciencedaily.com

Metal-Catalyzed Cyclizations: Intramolecular cyclization reactions catalyzed by metals like gold or palladium provide another powerful tool for constructing the piperidine ring with high stereoselectivity. nih.govajchem-a.com For example, gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov Exploring these routes could lead to novel and efficient syntheses of the target compound and its analogs.

Table 1: Future Synthetic Methodologies for this compound
MethodologyDescriptionPotential AdvantageReference
Asymmetric HydrogenationUse of chiral iridium or rhodium catalysts to reduce the corresponding 2-substituted pyridine precursor.Direct access to enantiomerically pure piperidine. nih.govnih.gov
Kinetic ResolutionSelective deprotonation of one enantiomer from a racemic mixture using a chiral base system (e.g., n-BuLi/(-)-sparteine).Separation of enantiomers for stereospecific studies. nih.govacs.org
Biocatalytic C-H Oxidation/Cross-CouplingA two-stage process involving enzymatic hydroxylation followed by nickel-catalyzed radical cross-coupling.Modular, efficient, and cost-effective synthesis of complex derivatives. sciencedaily.com
Metal-Catalyzed CyclizationsIntramolecular reactions catalyzed by gold or palladium to form the piperidine ring from acyclic precursors.High stereocontrol and access to diverse structures. nih.govajchem-a.com

Identification of New Biological Targets

The piperidine scaffold is found in drugs targeting a wide array of biological systems. researchgate.net Derivatives are known to interact with various receptors, including dopamine (B1211576), serotonin (B10506), and opioid receptors. nih.govnih.govtandfonline.com Given the structural features of this compound, a systematic pharmacological screening is warranted to uncover its potential biological targets and therapeutic applications.

Future research should involve:

Broad Receptor Screening: The compound should be subjected to comprehensive screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes. Phenylpiperidine structures are known to interact with central nervous system (CNS) targets. For example, various aryl-piperidine derivatives have been investigated as antipsychotic agents by targeting dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. nih.govnih.gov A study on 2,5-dimethoxyphenylpiperidines identified potent and selective 5-HT2A receptor agonists. acs.orgnih.gov These precedents suggest that this compound could exhibit activity at these or related receptors.

Multi-Target Drug Discovery: There is a growing trend in drug discovery to design ligands that interact with multiple targets to achieve superior efficacy, particularly in complex diseases like schizophrenia. nih.govnih.gov The molecular hybridization strategy, which combines pharmacophores for different targets into a single molecule, could be applied. nih.gov Investigating whether this compound or its derivatives can modulate multiple targets simultaneously could lead to the discovery of novel therapeutics with improved profiles.

Phenotypic Screening: In addition to target-based screening, phenotypic screening in relevant cellular or animal models can uncover unexpected therapeutic activities without a priori knowledge of the biological target. This approach could reveal novel applications for this compound class in areas such as neurodegenerative diseases, pain management, or infectious diseases. tandfonline.com For instance, certain quinoline-piperidine conjugates have shown potent antiplasmodium activity. researchgate.netnih.gov

Advanced Mechanistic Characterization

Once a promising biological activity is identified, a thorough mechanistic characterization is essential to understand how this compound exerts its effects at a molecular level. This understanding is crucial for optimizing the compound and predicting its clinical potential.

Future studies should focus on:

In Vitro Pharmacology: Detailed in vitro assays are necessary to quantify the compound's interaction with its biological target(s). This includes binding assays to determine affinity (Kd or Ki) and functional assays to characterize the nature of the interaction (e.g., agonist, antagonist, inverse agonist, or allosteric modulator).

Pharmacokinetics and ADME Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical. The presence of the fluoro- and methoxy- groups is expected to influence these properties. Studies should investigate its metabolic stability in liver microsomes, plasma protein binding, and permeability across biological membranes like the blood-brain barrier.

In Vivo Target Engagement and Efficacy: Following promising in vitro and ADME results, in vivo studies are required to confirm that the compound reaches its target in a living organism and produces the desired pharmacological effect. Animal models of disease can be used to evaluate efficacy and establish a dose-response relationship. For example, if the compound shows affinity for dopamine and serotonin receptors, its effects could be tested in animal models of psychosis, such as apomorphine-induced climbing or MK-801-induced hyperactivity. nih.gov

Exploration of Additional Structural Space within Piperidine Scaffolds

Systematic exploration of the chemical space around the this compound scaffold is a key step in optimizing its biological activity and drug-like properties. This involves synthesizing and evaluating a library of analogs to establish a clear structure-activity relationship (SAR).

Future research in this area should include:

Modification of the Phenyl Ring: The substitution pattern on the phenyl ring is a critical determinant of activity. acs.org Analogs could be synthesized where the positions of the fluoro and methoxy (B1213986) groups are altered, or where they are replaced with other substituents (e.g., chloro, trifluoromethyl, cyano) to probe the effects of electronics and sterics on target interaction.

Substitution on the Piperidine Ring: The piperidine ring itself offers multiple sites for modification. N-alkylation or N-acylation can significantly alter a compound's properties. Furthermore, adding substituents at other positions on the carbon skeleton (C3, C4, C5, C6) can influence potency, selectivity, and metabolic stability. For example, introducing a hydroxyl group at the 4-position of some piperidine inhibitors has been shown to improve oral bioavailability.

Conformational Constraint: The flexibility of the piperidine ring can be constrained to lock the molecule into a specific bioactive conformation. This can be achieved by creating bicyclic or spirocyclic structures. Such conformationally restricted mimics can lead to increased potency and selectivity by reducing the entropic penalty upon binding to the target. mdpi.com

Table 2: Structure-Activity Relationship (SAR) Exploration Strategies
Modification SiteStrategyGoalReference
Phenyl RingVary position and nature of substituents (e.g., F, OMe).Optimize electronic and steric interactions with the target. acs.org
Piperidine NitrogenIntroduce various alkyl or acyl groups.Modulate basicity, lipophilicity, and pharmacokinetic properties. acs.org
Piperidine Carbon SkeletonIntroduce substituents at C3, C4, C5, or C6 positions.Improve potency, selectivity, and bioavailability.
Overall ScaffoldCreate spirocyclic or fused-ring systems.Introduce conformational rigidity to enhance binding affinity. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(5-Fluoro-2-methoxyphenyl)piperidine in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including chemically resistant gloves (nitrile or neoprene) inspected before use, and full-body suits to prevent skin contact . Use respiratory protection (e.g., NIOSH-certified P95 respirators) for aerosolized particles or vapors. Ensure proper ventilation and avoid drain disposal to mitigate environmental contamination. Safety Data Sheets (SDS) for analogous compounds emphasize these protocols due to incomplete toxicological data .

Q. What synthetic routes are reported for analogous piperidine derivatives, and how can they inform the synthesis of this compound?

  • Methodological Answer : For structurally similar compounds (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine), synthesis often involves nucleophilic substitution in dichloromethane with NaOH, followed by iterative washing and purification . Optimize yields (reported up to 99% purity) via column chromatography and solvent selection. Adjust substituents (e.g., fluorine or methoxy groups) using regioselective fluorination or methoxylation strategies .

Q. Which spectroscopic techniques are most effective for characterizing the structural properties of this compound?

  • Methodological Answer : Combine FTIR and FT-Raman spectroscopy to identify functional groups (e.g., C-F stretches at ~1100 cm⁻¹) and piperidine ring vibrations. Use UV spectroscopy to assess electronic transitions influenced by the methoxyphenyl substituent. For crystallographic data, employ single-crystal X-ray diffraction, as demonstrated for fluoro-phenyl pyridine derivatives .

Advanced Research Questions

Q. How can QSAR models be applied to predict the biological activity of this compound derivatives?

  • Methodological Answer : Curate a dataset of phenyl piperidine derivatives with experimental IC₅₀ values (e.g., 43 compounds targeting serotonin transporters ). Convert IC₅₀ to pIC₅₀ (-log IC₅₀) to normalize data. Use ADMET Predictor™ or MedChem Designer™ to compute molecular descriptors (e.g., logP, polar surface area). Validate models via leave-one-out cross-validation and apply them to predict SERT inhibition or CNS activity .

Q. How do molecular docking studies contribute to understanding the interaction of this compound with biological targets?

  • Methodological Answer : Perform docking simulations using SwissTargetPrediction or AutoDock Vina to identify binding affinities for targets like kinases, neurotransmitter transporters, or ion channels . Prioritize targets with high probability scores (e.g., >0.7 in PASS analysis) and validate via in vitro assays. For CNS targets, focus on blood-brain barrier permeability predicted by in silico models .

Q. What strategies can resolve contradictions in experimental data regarding the pharmacological effects of piperidine-containing compounds?

  • Methodological Answer : Cross-validate conflicting results using orthogonal assays (e.g., radioligand binding vs. functional cellular assays). Apply multivariate statistical analysis to identify confounding variables (e.g., solvent polarity in assay buffers). For example, discrepancies in membrane permeability effects can be resolved via patch-clamp electrophysiology combined with molecular dynamics simulations .

Q. How can in silico ADMET prediction tools optimize the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer : Use ADMET Predictor™ to estimate absorption (Caco-2 permeability), metabolism (CYP450 substrate likelihood), and toxicity (hERG inhibition). Optimize logD values (target ~2–3) by modifying the fluorine or methoxy positions to balance solubility and membrane permeability. Validate predictions with in vitro hepatocyte stability assays .

Q. What advanced computational methods are available to analyze the conformational dynamics of this compound in solution?

  • Methodological Answer : Conduct density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map potential energy surfaces and identify stable conformers. Use molecular dynamics (MD) simulations in explicit solvent (e.g., water or DMSO) to study flexibility of the piperidine ring and substituent orientations. Compare results with NMR-derived coupling constants .

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